Acetic acid, (2-chloro-4-iodophenoxy)-, methyl ester
Overview
Description
Acetic acid, (2-chloro-4-iodophenoxy)-, methyl ester is a chemical compound with diverse applications in scientific research. It is known for its unique properties, making it valuable in drug synthesis and organic chemistry studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, (2-chloro-4-iodophenoxy)-, methyl ester typically involves the esterification of acetic acid with (2-chloro-4-iodophenoxy) methanol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures high purity and consistent quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new halogenated compounds.
Scientific Research Applications
Acetic acid, (2-chloro-4-iodophenoxy)-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, (2-chloro-4-iodophenoxy)-, methyl ester involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can modulate biochemical pathways and exert therapeutic effects.
Comparison with Similar Compounds
- Acetic acid, (2-chloro-4-bromophenoxy)-, methyl ester
- Acetic acid, (2-chloro-4-fluorophenoxy)-, methyl ester
- Acetic acid, (2-chloro-4-nitrophenoxy)-, methyl ester
Comparison: Acetic acid, (2-chloro-4-iodophenoxy)-, methyl ester is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and properties. Compared to its analogs, it may exhibit different biological activities and chemical behaviors, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
methyl 2-(2-chloro-4-iodophenoxy)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClIO3/c1-13-9(12)5-14-8-3-2-6(11)4-7(8)10/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMUQUNTABPTRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1)I)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClIO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461759 | |
Record name | Acetic acid, (2-chloro-4-iodophenoxy)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60461759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
646054-39-9 | |
Record name | Acetic acid, (2-chloro-4-iodophenoxy)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60461759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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